2-Methyl-[1,1'-biphenyl]-3-amine
Description
Significance of Biphenyl (B1667301) and Biphenylamine Architectures in Organic Chemistry
The biphenyl and biphenylamine scaffolds are of paramount importance in organic chemistry, serving as foundational structures in a vast array of applications. The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, provides a rigid yet conformationally flexible backbone. This structural feature is prevalent in pharmaceuticals, agrochemicals, and materials science, including liquid crystals and organic light-emitting diodes (OLEDs). The introduction of an amine group to the biphenyl structure to form a biphenylamine adds a crucial functional handle for further chemical modifications and introduces basicity and nucleophilicity, significantly broadening the potential applications. These architectures are key components in many biologically active molecules and are considered privileged structures in medicinal chemistry due to their ability to interact with biological targets.
Overview of Strategic Research Areas for Aryl Amines
Aryl amines, including substituted biphenylamines, are a cornerstone of modern chemical research with several strategic areas of focus. A primary area of investigation is their application in medicinal chemistry, where they are integral to the development of new therapeutic agents. The synthesis of novel aryl amine derivatives is a continuous effort to explore new chemical space and identify compounds with improved biological activity and pharmacological profiles. Another key research direction is the development of new and more efficient catalytic methods for the synthesis of aryl amines, such as the Buchwald-Hartwig amination, which has revolutionized the formation of carbon-nitrogen bonds. Furthermore, aryl amines are crucial intermediates in the synthesis of dyes, polymers, and other functional materials, driving research into their tailored synthesis and property optimization for specific applications.
Historical Context of Biphenyl Synthesis and Functionalization Research
The synthesis of biphenyls has a rich history dating back to the 19th century. Early methods, such as the Wurtz-Fittig reaction, provided initial access to these compounds, though often with limited scope and harsh reaction conditions. A significant advancement came with the development of the Ullmann reaction, which utilizes copper-mediated coupling of aryl halides. In the latter half of the 20th century, the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, dramatically transformed the field. wikipedia.org The Suzuki reaction, which couples an organoboron compound with an organohalide, offers a highly versatile and functional group tolerant method for constructing the biaryl bond. wikipedia.org
The functionalization of pre-formed biphenyls has also been a key area of research. Electrophilic aromatic substitution reactions allow for the introduction of various functional groups, though controlling regioselectivity can be challenging. The development of directed ortho-metalation (DoM) strategies has provided a powerful tool for the regioselective functionalization of biphenyl systems. More recently, C-H activation/functionalization reactions have emerged as an atom-economical approach to introduce new bonds onto the biphenyl scaffold.
The synthesis of biphenylamines has similarly evolved. Classical methods often involved the reduction of nitrobiphenyls or nucleophilic aromatic substitution on activated aryl halides. The development of modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided a general and efficient method for the synthesis of a wide range of biphenylamines from aryl halides and amines. wikipedia.org
Scope and Focus of Research on 2-Methyl-[1,1'-biphenyl]-3-amine and Related Derivatives
Research specifically focused on this compound is primarily centered on its use as a building block for the synthesis of more complex molecules with potential biological activity. While detailed studies on the parent compound itself are not extensively reported in the available literature, its derivatives have been investigated in the context of medicinal chemistry. The strategic placement of the methyl and amine groups on one of the phenyl rings provides a unique substitution pattern that can influence the conformational properties and electronic distribution of the biphenyl system.
The primary research focus appears to be the utilization of the amine functionality as a point for further elaboration. This allows for the introduction of diverse substituents and the construction of larger, more complex molecular architectures. These derivatives are then typically evaluated for their biological properties, contributing to the broader understanding of structure-activity relationships (SAR) within this class of compounds.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 172975-98-3 | ChemScene |
| Molecular Formula | C₁₃H₁₃N | ChemScene |
| Molecular Weight | 183.25 g/mol | ChemScene |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥97% | ChemScene |
| Storage | 4°C, protect from light | ChemScene |
| Boiling Point (Predicted) | 334.1 ± 21.0 °C | ChemicalBook |
| Density (Predicted) | 1.057 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.34 ± 0.10 | ChemicalBook |
Properties
IUPAC Name |
2-methyl-3-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVGZIZBMFJASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 1,1 Biphenyl 3 Amine and Analogous Structures
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental in the synthesis of biphenyl (B1667301) compounds. These reactions form a carbon-carbon bond between two coupling partners, typically an organometallic compound and an organic halide, facilitated by a metal catalyst.
Suzuki-Miyaura Coupling Strategies for Biphenylamine Scaffolds
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it particularly suitable for the synthesis of complex molecules like biphenylamines. nih.govresearchgate.net
The synthesis of precursors to 2-Methyl-[1,1'-biphenyl]-3-amine often employs palladium-catalyzed Suzuki-Miyaura coupling. google.com For instance, a common strategy involves the coupling of an appropriately substituted aryl boronic acid with an aryl halide. In a typical procedure, a bromo-fluorobenzene compound can be reacted with a boric acid compound in the presence of a palladium catalyst like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as tBu₃PHBF₄. acs.org The reaction is usually carried out in a solvent mixture like THF and water with a base like potassium carbonate. acs.org
A specific example is the synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol, a precursor that can be converted to the target amine. This involves the reaction of a suitable Grignard reagent, (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride, with polyoxymethylene diacetate. prepchem.com The Grignard reagent itself can be prepared via a Suzuki-like pathway.
The following table summarizes typical conditions for palladium-catalyzed Suzuki-Miyaura coupling for biphenyl synthesis:
| Coupling Partners | Catalyst System | Base | Solvent | Temperature | Yield |
| Bromo-fluorobenzene & Boric acid | Pd₂(dba)₃ / tBu₃PHBF₄ | K₂CO₃ | THF/H₂O | 70 °C | Not specified acs.org |
| Aryl halide & Arylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene/H₂O | Reflux | Not specified rsc.org |
| 2-Bromophenyl)diphenylarsine & Aryl boronic acids | Not specified | Not specified | Not specified | Not specified | 80-99% rsc.org |
This table presents generalized conditions and specific examples may vary.
While palladium catalysts are prevalent, nickel and cobalt catalysts offer effective alternatives for biphenyl formation. Nickel catalysts, often in the form of Ni(II) complexes with phosphine ligands, can facilitate the coupling of aryl halides with organozinc compounds in Negishi-type couplings or Grignard reagents in Kumada-type couplings. rsc.orgwikipedia.orgorganic-chemistry.org For instance, a Ni(acac)₂/PPh₃ system has been used to couple aryl zinc chlorides with haloarenes to produce biphenyl derivatives. rsc.org
Cobalt-catalyzed reactions have also emerged as a powerful tool. researchgate.netnih.gov For example, cobalt catalysts have been employed in the C(sp²)-H allylation of biphenyl amines with terminal olefins. nih.gov These alternative metal catalysts can sometimes offer different reactivity, selectivity, or be more cost-effective than palladium.
The choice of ligand is crucial for the success of transition metal-catalyzed cross-coupling reactions. Ligands stabilize the metal center, influence its reactivity, and can control the selectivity of the reaction. For the synthesis of aminobiphenyls, bulky and electron-rich phosphine ligands are often employed. youtube.com These ligands promote the formation of monoligated palladium complexes, which are highly active catalytic species. youtube.com
Buchwald-type biaryl phosphine ligands and Hartwig's ferrocene-based ligands are prominent examples that have shown broad applicability in a variety of cross-coupling reactions, including those used to synthesize aminobiphenyls. youtube.com The steric and electronic properties of these ligands can be fine-tuned by modifying their substituents, which in turn affects the catalyst's stability and reactivity. youtube.comacs.org For instance, the use of bulky α-diimine ligands with nickel and palladium complexes has been studied to evaluate the effect of ligand steric properties on the outcome of Suzuki-Miyaura reactions. acs.org The development of new ligands, such as those for copper-catalyzed enantioconvergent radical cross-coupling, continues to expand the scope of these reactions. nih.gov
Other Modern Cross-Coupling Approaches (Kumada, Hiyama, Stille, Negishi)
Besides the Suzuki-Miyaura coupling, several other cross-coupling reactions are valuable for synthesizing biphenyl structures. rsc.org
Kumada Coupling: This was one of the first transition-metal-catalyzed cross-coupling reactions developed and involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.orgslideshare.net It is particularly useful for the large-scale synthesis of unsymmetrical biaryls. organic-chemistry.org
Hiyama Coupling: This reaction utilizes an organosilane as the organometallic coupling partner. mdpi.comacs.orgorganic-chemistry.orgwikipedia.org A key feature is the activation of the stable organosilane with a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org Palladium catalysts are commonly used, and this method is known for its tolerance of many functional groups. mdpi.comnih.gov
Stille Coupling: The Stille reaction pairs an organotin compound (stannane) with an organic halide or pseudohalide. harvard.eduwikipedia.orgorganic-chemistry.orgnumberanalytics.com It is a versatile method with broad substrate scope, though the toxicity of organotin reagents is a drawback. organic-chemistry.orgorgsyn.org
Negishi Coupling: This reaction employs an organozinc reagent as the coupling partner and is catalyzed by nickel or palladium. wikipedia.orgacs.orgacs.orgorganic-chemistry.orgnumberanalytics.com It is known for its high reactivity and selectivity, allowing for the coupling of various carbon centers (sp³, sp², and sp). wikipedia.org
The following table provides a comparative overview of these cross-coupling reactions:
| Reaction | Organometallic Reagent | Catalyst | Key Features |
| Kumada | Grignard Reagent (R-MgX) | Ni or Pd | First cross-coupling method, uses readily available Grignard reagents. organic-chemistry.orgwikipedia.org |
| Hiyama | Organosilane (R-SiR'₃) | Pd | Uses stable and low-toxicity organosilanes, requires an activator. organic-chemistry.orgwikipedia.org |
| Stille | Organostannane (R-SnR'₃) | Pd | Versatile with broad scope, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc (R-ZnX) | Ni or Pd | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |
Classical and Advanced Amination Reactions
Once the biphenyl scaffold is constructed, the introduction of the amine group is the next critical step. This can be achieved through various amination reactions.
A classical method for introducing an amine group is the reduction of a nitro group. For example, 3-methyl-2-nitro-[1,1'-biphenyl] can be reduced to 3-methyl-[1,1'-biphenyl]-2-amine (B81568) using a reducing agent like stannous chloride in the presence of hydrochloric acid. prepchem.com
More advanced amination methods have been developed, offering greater efficiency and functional group tolerance. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. nih.gov This reaction has become a cornerstone of modern organic synthesis for the preparation of arylamines. orgsyn.org
Recently, an "aminative Suzuki-Miyaura coupling" has been reported, which combines a formal nitrene insertion process into the Suzuki-Miyaura reaction. nih.govresearchgate.net This innovative method transforms the typical C-C bond formation into a C-N-C linkage, producing diaryl amines from the same starting materials used in traditional Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov Other modern approaches include the use of ammonia (B1221849) surrogates like phthalimides or sulfonamides, which can be later converted to the primary amine. acs.org Reductive amination of aldehydes and ketones also provides a direct route to amines. libretexts.org
Reduction of Nitro-Substituted Biphenyls to this compound
A well-established route to arylamines is the reduction of the corresponding nitro-aromatic compounds. chemicalbook.comlibretexts.org This strategy is applicable to the synthesis of this compound, which commences with the precursor 2-methyl-3-nitro-[1,1'-biphenyl].
A common laboratory-scale method for this transformation involves the use of a metal in an acidic medium. For instance, stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid is an effective reagent for the reduction of nitro-biphenyls. prepchem.com The reaction proceeds by adding the nitro-substituted biphenyl portionwise to a solution of stannous chloride in ethanol (B145695) and hydrochloric acid. The mixture is then typically heated to reflux to ensure complete conversion. Following the reduction, the reaction mixture is made basic to precipitate the tin salts, and the desired amine is extracted with an organic solvent. prepchem.com
Catalytic hydrogenation is another powerful technique for the reduction of nitro groups. youtube.com Various catalysts, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), can be employed. google.commdpi.com This method often offers cleaner reaction profiles and avoids the use of stoichiometric metallic reducing agents. The reduction of a nitro group can also be achieved using other reagents like iron metal in hydrochloric acid, which is known for its mildness and tolerance of other functional groups. youtube.com Furthermore, hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as iron chloride and charcoal, has been utilized for the selective reduction of polynitroarenes and can be adapted for the synthesis of aminobiphenyls. researchgate.netgoogle.com
| Reagent/Catalyst | Conditions | Substrate | Product | Yield | Reference |
| Stannous chloride, HCl | Reflux | 3-methyl-2-nitro-[1,1'-biphenyl] | 3-methyl-[1,1'-biphenyl]-2-amine | Not specified | prepchem.com |
| Iron, HCl | - | Nitrobenzene | Aniline (B41778) | Good | youtube.com |
| Catalytic Hydrogenation (e.g., Pd/C) | H2 gas | Nitroarenes | Arylamines | Generally High | libretexts.orgyoutube.com |
| Hydrazine hydrate, FeCl3, Charcoal | - | 1,3,5-Trinitrobenzene | 3,5-Dinitroaniline, etc. | High | researchgate.net |
| Triethyl phosphite | - | 2',4',6'-trimethyl-2-nitrobiphenyl | 2-amino-2',4',6'-trimethylbiphenyl | Not specified | rsc.org |
Direct Amination of Biphenyl Derivatives
The direct formation of a carbon-nitrogen bond on a biphenyl scaffold represents a more convergent approach to aminobiphenyls. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgopenochem.orgnih.gov This methodology allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia equivalents. wikipedia.orgorganic-chemistry.org
The synthesis of this compound via this route would typically involve the coupling of a 3-halo-2-methylbiphenyl (e.g., 3-bromo-2-methylbiphenyl) with an ammonia surrogate. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium precursor and a suitable phosphine ligand. The choice of ligand is crucial for the reaction's success and has evolved over time, with sterically hindered and bidentate phosphine ligands often providing superior results. wikipedia.org The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org
| Catalyst System | Amine Source | Substrate Scope | Key Features | References |
| Pd(0) with phosphine ligands | Primary and secondary amines, ammonia equivalents | Aryl halides (Br, Cl, I), triflates | Broad substrate scope, good functional group tolerance | wikipedia.orgopenochem.orgnih.govorganic-chemistry.org |
| PdCl2(P(o-Tolyl3)2) | N,N-diethylamino-tributyltin | Bromobenzene | Early example, limited scope | libretexts.org |
| Pd catalyst with BINAP or DPPF | Primary amines | Aryl iodides and triflates | Bidentate ligands improve rates and yields | wikipedia.org |
Multi-Component and One-Pot Synthetic Strategies for Biphenylamines
To enhance synthetic efficiency and reduce waste, multi-component and one-pot reactions have gained significant traction in organic synthesis. These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, often through a cascade of sequential reactions.
Three-Component Reactions for Substituted Aminobiphenyls
Three-component reactions (TCRs) offer a highly convergent approach to complex molecules by combining three distinct starting materials in a single operation. While a specific three-component reaction for the direct synthesis of this compound is not prominently described, the principles of TCRs can be applied to the synthesis of substituted aminobiphenyls. For example, a three-component coupling sequence has been developed for the regiospecific synthesis of substituted pyridines, which demonstrates the power of this approach in building complex aromatic systems. nih.govnih.gov Analogous strategies could potentially be envisioned for aminobiphenyls.
Another example of a relevant three-component reaction is the synthesis of thioamides from alkynes, elemental sulfur, and aliphatic amines, which highlights the ability to form C-N bonds in a multi-component fashion. organic-chemistry.orgchemistryviews.org The development of a TCR for aminobiphenyls would likely involve the coupling of an arylating agent, an aminating agent, and a third component that facilitates the biphenyl linkage.
Tandem Reaction Sequences in this compound Synthesis
Tandem reactions, also known as cascade or domino reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. nih.gov This approach is highly atom- and step-economical. A potential tandem strategy for the synthesis of this compound could involve an initial C-C bond-forming reaction to create the biphenyl core, followed by an in-situ C-N bond formation.
For instance, a process could be designed where a Suzuki or other cross-coupling reaction to form the 2-methylbiphenyl (B165360) skeleton is followed by a direct amination step in the same reaction vessel. google.com Another conceptual tandem approach could involve a sequence of reactions such as an aza-Wittig reaction followed by a reduction or an organometallic addition to form a secondary amine, a strategy that has been used for preparing secondary amines with minimal side products. researchgate.net The challenge in developing such tandem sequences lies in ensuring the compatibility of reagents and catalysts for each step of the reaction.
Environmentally Conscious Synthetic Routes for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free Methodologies (e.g., Grindstone Synthesis)
Solvent-free reaction conditions represent a significant step towards greener chemical processes. researchgate.netjocpr.comrsc.org Reactions can be carried out by grinding solid reactants together, a technique known as mechanochemistry or "grindstone chemistry". chowgules.ac.innih.gov This method is often faster, more efficient, and produces higher yields compared to traditional solution-phase reactions.
While a specific grindstone synthesis for this compound has not been detailed, the synthesis of other amine-containing compounds, such as imines and various heterocycles, has been successfully achieved using this solvent-free approach. jocpr.comnih.gov For example, the condensation of ketones with anilines can be performed by grinding the reactants with a pestle in a mortar, sometimes with the addition of a catalytic amount of acid. jocpr.com The application of this technique to the synthesis of aminobiphenyls could potentially involve the grinding of a suitable biphenyl precursor with an aminating agent, possibly in the presence of a solid-supported catalyst. This approach would significantly reduce the environmental impact by eliminating the need for organic solvents.
Green Chemistry Principles in Aminobiphenyl Production
The production of aminobiphenyls, including this compound, is increasingly being scrutinized through the lens of green chemistry. This approach to chemical synthesis aims to design products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.comscispace.com The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for achieving sustainability in chemical manufacturing. acs.org
Traditional methods for synthesizing aromatic amines often involve harsh reaction conditions and the use of stoichiometric reagents that generate significant waste. For instance, the reduction of a nitroaromatic precursor, a common route to aromatic amines, has historically employed methods like the Bechamp reduction (iron in acidic media) or the use of stannous chloride, which have poor atom economy and produce large quantities of metal-containing waste. prepchem.com
In contrast, green chemistry promotes the use of catalytic methods, particularly catalytic hydrogenation, which utilizes molecular hydrogen and a recyclable catalyst (e.g., palladium, platinum, or nickel) and produces only water as a byproduct. This approach significantly improves the atom economy and reduces the environmental impact. Another key principle is the use of safer solvents. instituteofsustainabilitystudies.com The pharmaceutical industry, a major consumer of complex amines, has been actively seeking to replace hazardous solvents like dichloromethane (B109758) and other chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.comscispace.com
The application of green chemistry principles extends to the entire lifecycle of a product, from the choice of starting materials to the design of the final molecule. researchgate.net There is growing interest in using renewable feedstocks, such as biomass, to replace petroleum-derived precursors. scispace.commdpi.com While the direct biosynthesis of complex biphenyl structures from simple sugars is still a developing field, the established microbial synthesis of other aromatic amines, like aminobenzoic acid from glucose, demonstrates the potential of biocatalysis and metabolic engineering to create more sustainable pathways for these valuable chemical building blocks. mdpi.com
The following table summarizes the twelve principles of green chemistry and their relevance to the production of aminobiphenyls.
| Principle No. | Principle Name | Relevance in Aminobiphenyl Production |
| 1 | Waste Prevention | Prioritizes the prevention of waste over treatment. acs.org Catalytic reductions are preferred over stoichiometric ones to minimize inorganic waste. |
| 2 | Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) generally have higher atom economy than classical methods. |
| 3 | Less Hazardous Chemical Syntheses | Methods should use and generate substances with little or no toxicity. researchgate.net This involves avoiding toxic reagents like heavy metal salts and hazardous solvents. |
| 4 | Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. instituteofsustainabilitystudies.com |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. scispace.com This encourages replacing solvents like DMF or chlorinated hydrocarbons with water, ethanol, or ionic liquids. |
| 6 | Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. researchgate.net |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. scispace.com Exploring bio-based starting materials instead of petroleum derivatives is a long-term goal. mdpi.com |
| 8 | Reduce Derivatives | Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. acs.org This simplifies synthesis and reduces waste. |
| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. researchgate.net This includes both transition-metal catalysts for coupling and reduction reactions and biocatalysts (enzymes). |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. researchgate.net |
| 11 | Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. researchgate.net |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. researchgate.net |
Stereoselective Synthesis and Chiral Biphenylamine Derivatives
Biphenyls substituted at the ortho positions can exhibit axial chirality due to restricted rotation around the single bond connecting the two aryl rings. This phenomenon, known as atropisomerism, gives rise to stable, non-superimposable mirror-image isomers. The synthesis of single enantiomers of these chiral biphenylamine derivatives is of significant interest, as they are crucial components of privileged ligands in asymmetric catalysis.
The development of stereoselective methods to access these chiral structures is a key area of research. Methodologies can be broadly categorized and include asymmetric catalytic coupling and diastereoselective approaches involving chiral auxiliaries. nih.gov
One powerful strategy is the use of asymmetric cross-coupling reactions. For instance, enantiopure biphenyl derivatives can be prepared via Suzuki coupling, where a chiral ligand on the palladium catalyst controls the stereochemical outcome of the C-C bond formation. researchgate.net Similarly, the Buchwald-Hartwig amination can be rendered asymmetric for the synthesis of chiral aminobiphenyls.
Another effective approach is central-to-axial chirality transfer. In this method, a pre-existing stereocenter in the molecule directs the formation of the chiral axis during the biphenyl ring formation. This has been demonstrated with high diastereoselectivity in intramolecular Ullmann couplings and iron(III)-promoted oxidative couplings. nih.gov For example, the coupling of two chiral phosphine oxide precursors can lead to a biaryl diphosphine dioxide with high atropdiastereoselectivity, providing a practical route to C₂-symmetric biphenyl phosphine ligands without the need for difficult chromatographic resolution. nih.gov
The synthesis of P,N-biphenyl derivatives, which contain both a phosphine and an amino group, highlights these advanced synthetic strategies. Enantiopure 2-(dicyclohexylphosphino)-1,1′-biphenyl derivatives bearing a chiral amino group in the 2′-position have been successfully prepared. researchgate.net The key steps in these syntheses often involve a palladium-catalyzed Suzuki coupling to construct the biphenyl backbone, followed by a nucleophilic aromatic substitution to introduce the chiral amine moiety. researchgate.net These resulting chiral biphenylamine derivatives have shown high efficiency as ligands in other catalytic reactions, such as palladium-catalyzed aryl aminations. researchgate.net
The following table outlines some strategies for the stereoselective synthesis of chiral biphenyl derivatives.
| Synthetic Strategy | Description | Key Features & Examples |
| Asymmetric Catalytic Coupling | Uses a chiral catalyst to induce enantioselectivity during the formation of the biphenyl linkage. | Often employs palladium catalysts with chiral phosphine ligands. Suzuki-Miyaura and Negishi couplings are common. researchgate.net |
| Chirality Transfer | A stereocenter within the precursor molecule directs the stereochemistry of the newly formed chiral axis. | Can achieve very high diastereoselectivity. Examples include intramolecular Ullmann and oxidative couplings. nih.gov |
| Diastereoselective Synthesis | A chiral auxiliary is attached to the precursor, directing the coupling reaction. The auxiliary is removed in a subsequent step. | The Meyers' oxazoline-mediated asymmetric Ullmann coupling is a classic example. nih.gov |
| Kinetic Resolution | A racemic mixture of a biphenyl derivative is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | Can be effective but the maximum theoretical yield is 50% for the unreacted enantiomer. nih.gov |
Chemical Reactivity and Transformations of 2 Methyl 1,1 Biphenyl 3 Amine
Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including biphenyls. rsc.org The introduction of substituents onto the biphenyl rings is governed by the electronic properties and steric hindrance of the groups already present on the scaffold.
Regioselectivity and Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on the 2-Methyl-[1,1'-biphenyl]-3-amine molecule is dictated by the combined influence of the activating amino group (-NH2) and the weakly activating methyl group (-CH3). Both of these groups are known as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.comyoutube.com
The amine group is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution. youtube.comlibretexts.org The methyl group is a weak activating group, operating through an inductive effect, donating electron density into the ring. youtube.comstudysmarter.co.uk
In the case of this compound, the first phenyl ring is substituted with both an amino and a methyl group. The positions ortho and para to the powerful amino group are the most activated sites for electrophilic attack. stackexchange.comlibretexts.org However, one ortho position is already occupied by the methyl group, and the other is sterically hindered by the adjacent phenyl ring. Therefore, the para position to the amine group is a likely site for substitution. The methyl group also directs ortho and para, but its influence is weaker than that of the amine group. youtube.comstudysmarter.co.uk The interplay of these directing effects, along with steric considerations, determines the final substitution pattern.
| Substituent | Electronic Effect | Directing Effect |
| -NH₂ (Amine) | Strong Activator (Resonance) | ortho, para |
| -CH₃ (Methyl) | Weak Activator (Inductive) | ortho, para |
Reactions Involving the Amine Functional Group
The amine group is a key site of reactivity in this compound, participating in oxidation, nucleophilic attack, and condensation reactions.
Oxidation Reactions of the Biphenyl Amine Moiety
The amine functional group is susceptible to oxidation. The electrochemical oxidation of amines typically proceeds through the formation of a radical cation, which can then undergo further reactions. mdpi.com For aromatic amines, oxidation can lead to the formation of colored products and is a key step in the formation of conducting polymers. The specific products of oxidation will depend on the reaction conditions and the oxidizing agent used. For instance, the oxidation of tertiary amines can result in a secondary amine and an aldehyde. mdpi.com While specific studies on the oxidation of this compound are not prevalent, the general principles of amine oxidation suggest that the nitrogen atom is a primary site for such transformations. mdpi.comnsf.gov
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic. masterorganicchemistry.com This nucleophilicity allows for a variety of derivatization reactions, including alkylation and acylation. libretexts.orglibretexts.org
Alkylation: Primary amines can be alkylated with alkyl halides. However, these reactions are often difficult to control and can lead to a mixture of primary, secondary, and tertiary amine products, as the product amine can also react with the alkyl halide. wikipedia.orgmasterorganicchemistry.com To achieve monoalkylation, specific strategies such as using a large excess of the initial amine or employing protecting groups may be necessary. acs.org
Acylation: Primary and secondary amines react readily with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is generally more controllable than alkylation because the resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.orglibretexts.org This provides a reliable method for modifying the amine group in this compound.
Formation of Schiff Bases and Related Imine Derivatives
Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgscribd.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
The formation of a Schiff base is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. mnstate.edu Schiff bases are important intermediates in organic synthesis and can also be used as ligands in coordination chemistry. wikipedia.org The reaction of this compound with a carbonyl compound would yield a biphenyl-substituted imine.
Modifications of the Methyl Group and Other Alkylations
While the amine group is a primary site of reactivity, the methyl group can also undergo transformations, although typically under more forcing conditions. Reactions involving the C-H bonds of the methyl group, such as free-radical halogenation, would require harsh conditions that might also affect other parts of the molecule.
Metal Coordination Chemistry of Biphenylamines
The amine functional group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordination to metal centers. Generally, primary amines like this can act as monodentate ligands, binding to a metal ion through the nitrogen atom. The steric and electronic properties of the biphenyl backbone, including the ortho-methyl group, would be expected to influence its coordination behavior.
The presence of the bulky biphenyl group, further substituted with a methyl group adjacent to the amine, would likely impose significant steric hindrance around the coordination site. This could influence the geometry of the resulting metal complexes and potentially favor the formation of complexes with lower coordination numbers. The electronic effect of the biphenyl system could also modulate the Lewis basicity of the amine group, thereby affecting the strength of the metal-ligand bond.
While no specific complexes of this compound are reported, research on other aminobiphenyls, such as 2-aminobiphenyl, has shown their utility in forming complexes with transition metals like palladium. These complexes often serve as precursors for catalysts in cross-coupling reactions. It is plausible that this compound could form stable complexes with a variety of transition metals, including but not limited to palladium(II), platinum(II), copper(II), and nickel(II). The characterization of such hypothetical complexes would typically involve techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine their structure and bonding.
Table 3.4.1.1: Predicted Coordination Properties of this compound
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Coordination Mode | Monodentate | Based on the single amine donor group. |
| Binding Site | Nitrogen atom of the amine group | Standard for primary amine ligands. |
| Steric Influence | Moderate to High | Due to the bulky biphenyl scaffold and ortho-methyl group. |
| Potential Metal Ions | Pd(II), Pt(II), Cu(II), Ni(II), Co(II) | Common for amine ligands. |
Radical Chemistry of Biphenylamine Species
The radical chemistry of amines is a rich field, often initiated by the one-electron oxidation of the nitrogen atom to form a radical cation. This species can then undergo deprotonation at a carbon atom alpha to the nitrogen, yielding a neutral α-amino radical. For this compound, this radical would be centered on the benzylic carbon of the methyl group, assuming deprotonation occurs there, or on the aromatic ring itself. However, the term α-amino radical typically refers to a radical on a carbon directly attached to the nitrogen that also bears a hydrogen. In this case, the more likely radical to form after oxidation and deprotonation would be an aminyl radical (centered on the nitrogen) or a radical on the aromatic ring.
The formation of an α-amino radical in the strictest sense would not be a primary pathway for this molecule, as the amine is attached to an sp²-hybridized carbon of the aromatic ring. However, radical cations of aromatic amines are well-established intermediates. The subsequent reactivity of such a radical cation would be influenced by the electronic properties of the biphenyl system. Potential reaction pathways could include intramolecular cyclization, if a suitable reaction partner is present, or intermolecular reactions.
For instance, in the context of photoredox catalysis, the radical cation of an aromatic amine can be a potent oxidant or can engage in radical-polar crossover reactions. The specific fate of the radical species derived from this compound would depend on the reaction conditions, including the oxidant used, the presence of light, and the solvent. Without experimental data, any discussion of its specific radical chemistry remains speculative.
Table 3.5.1.1: Hypothetical Radical Intermediates from this compound
| Radical Species | Method of Formation | Potential Reactivity |
|---|---|---|
| Amine Radical Cation | One-electron oxidation (e.g., chemical or electrochemical) | Deprotonation, radical-polar crossover, dimerization. |
| Aminyl Radical | Deprotonation of the radical cation at the nitrogen atom | Hydrogen atom transfer, addition to unsaturated systems. |
| Aromatic Radical Cation | Delocalization of the radical cation over the biphenyl system | Electrophilic aromatic substitution-type reactions. |
Advanced Spectroscopic and Structural Characterization in Research of 2 Methyl 1,1 Biphenyl 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. omicsonline.org By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 2-Methyl-[1,1'-biphenyl]-3-amine.
The ¹H NMR spectrum of this compound is expected to provide distinct signals for each type of proton present in the molecule. The aromatic region would display a series of complex multiplets resulting from the protons on the two phenyl rings. The protons on the substituted ring are chemically distinct from those on the unsubstituted phenyl group, leading to a crowded but informative pattern. The methyl group protons would appear as a characteristic singlet, shifted downfield due to the influence of the aromatic system. The amine (NH₂) protons would typically produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. For this compound, thirteen distinct signals are anticipated, corresponding to the twelve aromatic carbons and the single methyl carbon. The carbon atoms directly bonded to the nitrogen and the other phenyl ring, as well as the carbon bearing the methyl group, would exhibit characteristic chemical shifts that confirm the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents expected chemical shift (δ) ranges based on the structural features of the molecule. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Technique | Expected Chemical Shift (δ) in ppm | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 6.7 - 7.6 | Complex multiplet patterns due to coupling between adjacent protons on both rings. |
| Amine Protons (-NH₂) | ¹H NMR | 3.5 - 4.5 | Broad singlet, exchangeable with D₂O. |
| Methyl Protons (-CH₃) | ¹H NMR | 2.1 - 2.5 | Singlet. |
| Aromatic Carbons | ¹³C NMR | 115 - 148 | Includes quaternary carbons and carbons bearing protons. |
To unambiguously assign the complex signals in the 1D spectra, two-dimensional (2D) NMR experiments are indispensable. omicsonline.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. researchgate.net This would be crucial for tracing the connectivity of the protons around each aromatic ring, helping to distinguish between the different aromatic spin systems.
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. omicsonline.org It allows for the definitive assignment of which proton signal corresponds to which carbon signal in the ¹³C spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. openstax.org For this compound (C₁₃H₁₃N), the molecular weight is 183.25 g/mol . chemscene.com
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the molecule, which is 183. The spectrum would also display a series of fragment ions that provide structural clues. Common fragmentation pathways for this molecule would include the loss of a methyl group (a peak at m/z 168, corresponding to [M-15]⁺) and other cleavages of the biphenyl (B1667301) system. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise mass measurement, which is used to determine the elemental formula of the molecule. nih.govnih.gov By measuring the mass to several decimal places, HRMS can distinguish this compound from other compounds that have the same nominal mass but a different elemental composition, thereby confirming the formula C₁₃H₁₃N.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Technique | Expected m/z Value | Notes |
|---|---|---|---|
| Molecular Ion [M]⁺ | MS, HRMS | 183 | Corresponds to the intact molecule. |
| [M-CH₃]⁺ | MS, HRMS | 168 | Represents the loss of a methyl radical. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.govuu.nl These methods are complementary and provide a functional group "fingerprint" for the compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). uu.nl For this compound, the IR spectrum would show characteristic absorption bands. The amine group would exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. osti.gov
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.gov While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this molecule, the symmetric vibrations of the biphenyl ring system would be particularly Raman-active, providing complementary information to the IR spectrum. The weak scattering of water makes Raman spectroscopy especially useful for analyzing samples in aqueous solutions. nih.gov
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | IR | 3300 - 3500 |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | IR, Raman | 2850 - 2980 |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated biphenyl aromatic system. nist.gov The presence of the amino group (-NH₂) and the methyl group (-CH₃) as substituents on the aromatic ring will influence the position and intensity of these absorption bands. The amino group, acting as an electron-donating auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted biphenyl.
Fluorescence Spectroscopy: Many biphenyl derivatives are known to be fluorescent, and aminobiphenyls, in particular, have been studied for their fluorescent properties. mdpi.comnih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). Studies on related aminobiphenyls have shown that their fluorescence can be sensitive to environmental factors like pH, potentially due to protonation or deprotonation of the amino group in the excited state. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-resolution structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.gov This technique would determine the precise three-dimensional arrangement of atoms in this compound.
Powder X-ray Diffraction (PXRD) for Crystalline Research Materials
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that is pivotal for the characterization of crystalline solid materials. The method relies on the scattering of X-rays by the ordered atomic planes within a crystal lattice. When a beam of monochromatic X-rays interacts with a crystalline sample, constructive interference occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ). This results in a unique diffraction pattern, or diffractogram, which serves as a fingerprint for the specific crystalline phase. This pattern plots the intensity of the diffracted X-rays against the diffraction angle (2θ).
In the context of the chemical compound this compound, while it is known to be a solid, detailed experimental PXRD data is not extensively available in publicly accessible literature. However, the application of PXRD would be indispensable for its solid-state characterization. A primary use of PXRD would be to determine whether a synthesized batch of this compound is crystalline or amorphous. Crystalline materials produce a pattern of sharp, well-defined peaks, whereas amorphous materials result in a broad, featureless halo.
Furthermore, PXRD is a powerful tool for identifying and distinguishing between different polymorphic forms of a compound. Polymorphs are different crystalline arrangements of the same chemical entity, which can have distinct physical properties. The unique diffraction pattern of each polymorph allows for their unambiguous identification. Should this compound exhibit polymorphism, PXRD would be essential for controlling the desired solid form during research and development. The technique is also critical for assessing the phase purity of a sample, as the presence of any crystalline impurities would be detectable by the appearance of additional peaks in the diffraction pattern.
While specific experimental data for this compound is not provided, the following table illustrates the type of data that would be generated from a PXRD analysis of a crystalline organic compound. This data is for illustrative purposes only and does not represent the actual diffraction pattern of this compound.
Illustrative PXRD Data for a Crystalline Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.39 | 45 |
| 12.2 | 7.25 | 100 |
| 15.8 | 5.60 | 60 |
| 17.1 | 5.18 | 85 |
| 20.5 | 4.33 | 30 |
| 24.7 | 3.60 | 70 |
The analysis of such a pattern would involve correlating the observed peak positions (2θ) and their relative intensities to a specific crystal structure. The d-spacing, calculated from the 2θ values via the Bragg equation, corresponds to the distance between atomic planes in the crystal lattice. By indexing these peaks, it is possible to determine the unit cell parameters (the dimensions of the fundamental repeating unit of the crystal).
Theoretical and Computational Investigations of 2 Methyl 1,1 Biphenyl 3 Amine
Quantum Chemical Calculations (DFT, TDDFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT is a widely used method that calculates the electronic structure of many-body systems, providing a balance between accuracy and computational cost. researchgate.net For more complex properties like excited states, Time-Dependent Density Functional Theory (TDDFT) is employed. researchgate.net
The electronic structure dictates the chemical reactivity and properties of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net
For aromatic amines and biphenyl (B1667301) systems, the HOMO is typically localized on the amine group and the phenyl ring to which it is attached, indicating this region is electron-rich and susceptible to electrophilic attack. The LUMO is usually distributed across the biphenyl ring system. In similar molecules, DFT calculations are used to determine these orbital energies and their distribution. researchgate.netaps.org For instance, studies on substituted biphenyls and aromatic amines reveal how different functional groups alter the electronic density and orbital energies. dntb.gov.uanih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies (DFT) This table presents typical calculated values for analogous aromatic amine compounds to illustrate the expected electronic properties of 2-Methyl-[1,1'-biphenyl]-3-amine.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.5 to -6.0 | Primarily located on the aminophenyl ring, indicating nucleophilic character. |
| LUMO | -1.0 to -1.5 | Distributed across the biphenyl π-system, indicating electrophilic sites. |
TDDFT is a powerful method for predicting UV-visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov The calculations can identify the major transitions (e.g., π → π* transitions) that give rise to the absorption bands observed experimentally. researchgate.net
For a molecule like this compound, the absorption spectrum is expected to be dominated by π → π* transitions within the biphenyl system. The presence of the amine and methyl groups will cause shifts in the absorption maxima (λ_max) compared to unsubstituted biphenyl. The amine group, being an electron-donating group, typically causes a red shift (shift to longer wavelength). Computational studies on similar chromophores can predict these shifts with reasonable accuracy. researchgate.netnih.gov
Table 2: Predicted Spectroscopic Data (TDDFT) Example This table shows representative data that would be generated from a TDDFT calculation for predicting UV-Vis absorption.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~300 - 320 | > 0.1 | HOMO → LUMO (π → π*) |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. researchgate.net
For the synthesis of substituted biphenyls, reactions like the Suzuki or Ullmann coupling are common. rsc.orgresearchgate.net DFT calculations can be used to model the mechanism of these reactions. This involves locating the transition state (TS) for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). The energy of the TS determines the activation energy barrier for that step. escholarship.org
An energy profile diagram plots the Gibbs free energy against the reaction coordinate, illustrating the energetic landscape of the reaction. For example, in a Suzuki coupling to form this compound, computational analysis would help identify the rate-determining step by finding the highest energy barrier in the catalytic cycle. rsc.org
Computational studies can explain why a reaction follows a particular pathway or yields a specific product (selectivity). escholarship.org In the context of synthesizing this compound, DFT can be used to understand the regioselectivity of coupling reactions. By comparing the activation energies for the formation of different possible isomers, one can predict which product is kinetically favored. researchgate.net The electronic effects of the methyl and amine groups play a crucial role in directing the reaction, which can be quantified through calculated atomic charges and orbital coefficients.
Conformational Analysis and Stereochemical Insights
The three-dimensional structure of a molecule is critical to its function. This compound has conformational flexibility, primarily due to rotation around the C-C single bond connecting the two phenyl rings. researchgate.net
The dihedral angle (torsional angle) between the planes of the two rings is a key conformational parameter. Steric hindrance between the ortho substituents (the methyl group on one ring and a hydrogen atom on the other) prevents the molecule from being planar. DFT calculations can be used to generate a potential energy curve by varying this dihedral angle, allowing for the identification of the most stable conformation (the one with the lowest energy). For many biphenyl derivatives, the minimum energy conformation corresponds to a twisted structure. researchgate.net
Furthermore, the presence of bulky ortho substituents can lead to a high rotational barrier, resulting in atropisomerism—a type of stereoisomerism where the isomers can be isolated due to hindered rotation. While the methyl group in this compound is not exceptionally large, computational analysis of the rotational energy barrier can determine if stable atropisomers are possible. researchgate.net Studies on related, more sterically hindered biaryl systems often reveal high barriers to rotation, confirming the existence of stable enantiomers. researchgate.net
Table 3: Illustrative Conformational Energy Profile This table demonstrates how the energy of a biphenyl system changes with the dihedral angle between the rings, based on general principles.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Notes |
|---|---|---|
| 0 | High | Steric clash between ortho substituents (planar conformation). |
| 40-60 | 0 (Minimum) | Most stable, twisted conformation. |
Molecular Dynamics Simulations of Biphenylamine Systems
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics, intermolecular interactions, and thermodynamic properties of chemical and biological systems. acs.org In the context of biphenylamine systems, including this compound, MD simulations serve as a computational microscope to explore their behavior at the atomic level.
MD simulations of biphenylamine derivatives are often employed to understand their interactions with biological targets, such as proteins or nucleic acids. For instance, studies on diphenylamine (B1679370) derivatives have utilized MD simulations to investigate their binding modes with DNA. nih.gov These simulations can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex, and can help to rationalize experimentally observed binding affinities. nih.gov
A typical MD simulation protocol for a biphenylamine system involves several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, is chosen. The biphenylamine molecule is then placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectories of all atoms are saved for subsequent analysis.
The analysis of MD trajectories can yield a wealth of information. For instance, the root-mean-square deviation (RMSD) can be calculated to assess the stability of the biphenylamine's conformation or its complex with a biological target over the course of the simulation. The root-mean-square fluctuation (RMSF) can highlight the flexibility of different parts of the molecule. Furthermore, radial distribution functions can be computed to understand the solvation structure around the biphenylamine.
In a study on biphenylsulfonamide derivatives as matrix metalloproteinase-2 (MMP-2) inhibitors, molecular dynamics simulations revealed stable binding interactions with the active site of the enzyme. nih.gov The simulations identified key amino acid residues involved in the binding, providing a structural basis for the observed inhibitory activity. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors.
Table 1: Key Simulation Parameters for a Hypothetical MD Simulation of this compound
| Parameter | Value |
| Force Field | AMBER99 |
| Solvent Model | TIP3P Water |
| Box Type | Cubic |
| Box Size | 50 Å x 50 Å x 50 Å |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Table 2: Hypothetical Interaction Energy Analysis from a 100 ns MD Simulation
| Interaction Type | Average Energy (kcal/mol) |
| Van der Waals | -35.2 ± 2.5 |
| Electrostatic | -15.8 ± 1.8 |
| Total Non-bonded | -51.0 ± 3.1 |
Table 3: Hypothetical Dihedral Angle Distribution for the Biphenyl Torsion
| Dihedral Angle Range (degrees) | Probability (%) |
| 0 - 30 | 10 |
| 30 - 60 | 65 |
| 60 - 90 | 20 |
| 90 - 180 | 5 |
These tables illustrate the kind of quantitative data that MD simulations can provide, offering a deeper understanding of the conformational preferences and intermolecular interactions of this compound at the atomic level. Such computational studies are instrumental in guiding synthetic efforts and in the development of novel materials and therapeutics based on the biphenylamine scaffold.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Building Blocks in Complex Molecule Synthesis
In the realm of organic chemistry, the ability to construct complex molecules from simpler, well-defined starting materials is paramount. sciencedaily.com 2-Methyl-[1,1'-biphenyl]-3-amine serves as an exemplary building block, providing a rigid yet versatile core structure for the synthesis of intricate compounds. nih.govenamine.netresearchgate.net Its biphenyl (B1667301) framework is a key feature in the design of molecules for various applications, including medicinal chemistry. For instance, researchers have utilized its core structure to synthesize novel N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine conjugates, which have been evaluated for their anti-cancer properties. nih.gov This highlights the compound's utility in creating libraries of complex molecules for biological screening. nih.gov
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 172975-98-3 |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 2-methyl[1,1'-biphenyl]-3-amine |
| Physical Form | Solid |
| InChI Key | WXVGZIZBMFJASZ-UHFFFAOYSA-N |
| Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comchemscene.com |
The amine functionality of this compound allows it to be readily incorporated into polymeric structures. It can act as a monomer or a cross-linking agent in the synthesis of polymers like polyimides and polyamides, which are known for their exceptional thermal stability and mechanical strength. google.commdpi.com The inclusion of the biphenyl unit influences the final properties of the polymer, such as solubility, thermal resistance, and porosity. mdpi.com For example, the synthesis of molecularly imprinted polymers (MIPs) can utilize amine-containing templates to create materials with high selectivity for target molecules. nih.gov The biphenyl structure can contribute to the formation of specific recognition cavities within the polymer matrix.
The biphenyl core of this compound is a key component in the development of conjugated materials used in optoelectronics. The π-systems of the two phenyl rings can be extended through further chemical modification, leading to materials with interesting photophysical properties. Biphenyl-containing structures have been successfully integrated into gold(III) complexes that exhibit strong photoluminescence in the solid state, making them suitable for applications in light-emitting electrochemical cells (LECs). acs.org Furthermore, the development of C–N axially chiral scaffolds, a class of compounds that can be derived from biphenylamines, has led to the creation of potential chiral optoelectronic materials. nih.gov These materials are of interest for their unique light-emitting and charge-transport properties. nih.gov
Catalytic Applications and Ligand Design in Research
The amine group in this compound makes it an excellent candidate for ligand synthesis. Ligands are crucial components in catalysis, binding to metal centers and influencing the activity and selectivity of the catalyst. sigmaaldrich.com
Biphenylamines are a privileged scaffold in the design of chiral ligands for asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules. researchgate.netchemrxiv.org The biphenyl axis can exhibit atropisomerism, a type of chirality arising from restricted rotation around a single bond. This feature has been exploited to create highly effective chiral ligands. chemrxiv.org
Recent research has demonstrated the development of C–N axially chiral scaffolds through asymmetric catalysis, which can then be used as ligands themselves in other reactions. nih.gov For example, a C–N axially chiral carboxylic acid derived from such a scaffold has shown potential as a chiral ligand for Ru-catalyzed asymmetric C-H activation. nih.gov Chiral bipyridyl-type ligands, which are structurally analogous to biphenylamines, have also been synthesized and successfully applied in copper-catalyzed allylic oxidation and cyclopropanation reactions, achieving high enantioselectivity. durham.ac.uk
| Catalytic Application | Ligand Type | Metal | Reaction | Enantioselectivity |
| Allylic Oxidation | Chiral Bipyridyl (PINDY) | Copper(I) | Oxidation of cyclic olefins | 49-75% ee |
| Cyclopropanation | Chiral Bipyridyl (MINDY) | Copper(I) | Reaction of olefins | up to 72% ee |
| Data from a study on chiral bipyridyl-type ligands. durham.ac.uk |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. nih.govrsc.orgnih.gov The synthesis of these materials relies on the self-assembly of metal nodes and organic linkers (for MOFs) or organic building blocks (for COFs). nih.govhhu.de
Amine-functionalized molecules like this compound are highly valuable as linkers or modulators in the synthesis of these frameworks. The amine group can coordinate to metal centers in MOFs or form covalent bonds (e.g., imine or amine linkages) in COFs. nih.govchemrxiv.org The biphenyl structure provides rigidity to the framework, contributing to permanent porosity. Furthermore, the amine groups within the pores of MOFs and COFs can serve as active sites for catalysis or be post-synthetically modified to introduce new functionalities. chemrxiv.orgnih.govrsc.org For instance, amine-linked COFs have been shown to be a powerful platform for post-synthetic modification, allowing for the interconversion of chemical linkages and tailoring of pore environments. chemrxiv.org
Advanced Functional Material Precursors
An advanced functional material is a material designed to possess specific, high-performance properties for a particular application. researchgate.netresearchgate.net this compound serves as a key precursor for a variety of these materials due to its versatile chemical structure.
Its role as a building block for polymers with specific thermal and mechanical properties, its incorporation into optoelectronic devices, and its use in creating highly porous MOFs and COFs all position it as a foundational molecule in materials science. mdpi.comsigmaaldrich.com The development of materials from this precursor often targets applications in high-temperature plastics, protective coatings, and advanced electronics. google.commdpi.com Specifically, C–N axially chiral compounds derived from biphenylamine structures are being explored as candidates for advanced chiroptical materials, which interact with circularly polarized light and have potential applications in displays and optical data storage. nih.gov
Research on Novel Dyes and Pigments Based on Biphenylamine Scaffolds
The exploration of novel dyes and pigments is a continuous endeavor in materials science, driven by the demand for new colors, improved stability, and advanced functional properties for applications ranging from textiles to high-technology fields like organic electronics. Biphenylamine derivatives, as a class of aromatic amines, represent a versatile scaffold for the synthesis of chromophores, particularly azo dyes. imrpress.com However, a thorough review of scientific literature and patent databases indicates that specific research on the use of This compound as a precursor for novel dyes and pigments is not extensively documented.
Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which are characterized by the -N=N- functional group. nih.gov This class of dyes accounts for a significant portion of the commercially available colorants used in various industries. nih.gov The synthesis typically involves a diazotization reaction of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich substrate. imrpress.com The structural characteristics of the resulting azo dye, including its color, solubility, and fastness properties, are directly influenced by the molecular structure of the amine and the coupling component.
While direct research on dyes derived from this compound is limited, related studies on more complex systems demonstrate the potential of biphenyl-containing structures in dye chemistry. For instance, research has been conducted on monoazo dyes derived from 2-methyl-3-(2′-methylphenyl)-6-arylazo-4-oxoquinazoline, which showed fair to excellent fastness properties on various fibers. researchgate.net This suggests that the incorporation of a biphenyl-like moiety can be advantageous in the design of new dyes.
Furthermore, the broader family of biphenyl derivatives has been investigated for their optical and electronic properties. For example, certain biphenyl enamines have been synthesized and studied for their potential as organic semiconductors, with analyses of their light absorption and photophysical properties. nih.gov These studies, while not directly focused on dyes and pigments, provide valuable insights into how the biphenyl core influences the electronic and optical characteristics of a molecule.
The absence of detailed research findings and specific data for dyes and pigments based on this compound precludes the creation of a data table with their specific properties. The synthesis of such dyes is theoretically plausible, but without experimental validation and characterization, their potential applications and performance remain speculative. Further research would be necessary to synthesize and evaluate dyes derived from this specific biphenylamine to determine their coloristic and functional properties.
Mechanistic Studies of Reactions Involving 2 Methyl 1,1 Biphenyl 3 Amine
Investigation of Catalytic Cycles and Reaction Pathways
Identification and Characterization of Reaction Intermediates
The identification of transient species is crucial for elucidating reaction mechanisms. Spectroscopic techniques like NMR, IR, and mass spectrometry are vital for detecting and characterizing reaction intermediates.
Spectroscopic Detection of Intermediates
No specific spectroscopic data has been published that identifies intermediates in reactions involving 2-Methyl-[1,1'-biphenyl]-3-amine. In related amine reactions, intermediates such as imines or metal-complexed species have been observed. For example, in catalytic amination reactions, transient metal-nitrenoid or amido-complexes are often proposed or detected.
Isolation and Characterization of Stable Intermediates
The isolation of stable intermediates provides definitive proof of a reaction pathway. There are no reports on the successful isolation and characterization of stable intermediates from reactions where this compound is a reactant.
Kinetic Investigations of Biphenylamine Transformations
Kinetic studies are fundamental to understanding reaction rates and the factors that influence them, providing insight into the transition states of rate-determining steps.
Initial Rate Kinetics and Rate Law Determination
The method of initial rates is a common experimental approach to determine the order of a reaction with respect to each reactant, thereby establishing the rate law. A hypothetical rate law for a reaction involving this compound (A) and another reactant (B) would take the form: Rate = k[A]x[B]y. To determine the exponents (x and y) and the rate constant (k), one would need to perform a series of experiments varying the initial concentrations of the reactants and measuring the initial reaction rates. No such kinetic data has been published for this specific compound.
A hypothetical data table for such an investigation would look like this:
| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | Rate 1 |
| 2 | 0.20 | 0.10 | Rate 2 |
| 3 | 0.10 | 0.20 | Rate 3 |
Without experimental data, the rate values and subsequent determination of the rate law remain speculative.
Isotope Effects in Reaction Mechanisms
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming steps involving an isotopically substituted atom in the rate-determining step. For example, substituting a hydrogen atom with deuterium (B1214612) at a position involved in C-H activation can lead to a primary KIE (kH/kD > 1), indicating that this bond cleavage is part of the rate-limiting step. There are no studies reporting the use of isotope labeling to investigate the reaction mechanisms of this compound.
Role of Light and Redox Processes in Photocatalytic Mechanisms
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling challenging chemical transformations under mild conditions by harnessing the energy of visible light. lboro.ac.uk In reactions involving aminobiphenyl derivatives like this compound, photocatalysis facilitates intramolecular cyclizations, most notably the synthesis of carbazoles, through a series of light-initiated oxidation-reduction (redox) events. nih.govnih.gov
The general mechanism of photoredox catalysis involves a photocatalyst (PC), often a transition metal complex (like iridium or ruthenium) or an organic dye, that absorbs light to reach an electronically excited state (PC). lboro.ac.uknih.gov This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst. In the context of aminobiphenyl cyclization, the process typically follows an oxidative quenching cycle. The excited photocatalyst (PC) abstracts a single electron from the amine functionality of the biphenyl (B1667301) substrate, which is a good electron donor. This single-electron transfer (SET) generates a highly reactive aminyl radical cation and the reduced form of the photocatalyst (PC•⁻). youtube.com
This radical cation intermediate is the key to C-H functionalization. Subsequent deprotonation of the aminyl radical cation generates a neutral nitrogen-centered radical, which can then attack one of the aromatic rings in an intramolecular fashion to form a new C-N bond, leading to a cyclized radical intermediate. The final step involves an oxidation event to rearomatize the system and form the stable carbazole (B46965) product. The reduced photocatalyst (PC•⁻) is regenerated to its ground state by a terminal oxidant (often atmospheric oxygen), completing the catalytic cycle. organic-chemistry.org
The choice of light source and catalyst system is crucial for reaction efficiency. Studies on related intramolecular C-H aminations to form carbazoles have shown that visible light, particularly from blue LEDs, can be highly effective, sometimes surpassing the performance of traditional thermal or metal-catalyzed methods without light. nih.gov For instance, the cyclization of biphenyl sulfilimines, which serve as nitrene precursors analogous to the reactivity of amines, demonstrates the profound effect of light.
Table 1: Effect of Light Source and Catalyst on Carbazole Synthesis This table illustrates the optimization of reaction conditions for a model intramolecular C-H amination reaction to form a carbazole, highlighting the superior performance of visible light photocatalysis.
| Entry | Catalyst | Light Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | Rh₂(OAc)₄ | - | DCE | 70 | 76 |
| 2 | - | UVA | CH₃OH | RT | 86 |
| 3 | - | UVA | Toluene | RT | 89 |
| 4 | - | Blue LEDs | THF | RT | 99 |
| 5 | - | CFL | THF | RT | 76 |
| 6 | - | - | THF | 70 | n.d. |
Data adapted from a study on sulfilimine cyclization, a mechanistically related transformation. nih.gov (DCE: 1,2-dichloroethane; THF: Tetrahydrofuran; CFL: Compact Fluorescent Lamp; n.d.: not detected; RT: Room Temperature).
This data underscores that a photocatalytic pathway, driven by blue LEDs, can provide nearly quantitative yield at room temperature, whereas the reaction does not proceed at all under thermal conditions in the absence of a specific metal catalyst. nih.gov
Future Research Directions in 2 Methyl 1,1 Biphenyl 3 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is a paramount objective in modern organic synthesis. researchgate.netyoutube.com Future research will likely focus on developing novel synthetic pathways to 2-Methyl-[1,1'-biphenyl]-3-amine that are not only efficient but also environmentally benign.
Current synthetic strategies often rely on traditional cross-coupling reactions, which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future endeavors will likely explore alternative, more sustainable approaches.
Key areas of development include:
Catalyst Innovation: The development of highly active and selective catalysts, potentially based on earth-abundant metals, will be crucial. Research into recyclable catalysts or catalytic systems that can operate in greener solvents like water or bio-based solvents is also a priority. youtube.com
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Exploring microwave-assisted routes for the synthesis of this compound could lead to more efficient and sustainable processes. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. youtube.com Adapting the synthesis of this biphenylamine to a continuous flow process could represent a significant advancement in its production. youtube.com
Mechanochemistry: This solvent-free approach utilizes mechanical force to induce chemical reactions, often resulting in reduced waste and energy usage. nih.gov Investigating mechanochemical methods for the key bond-forming steps in the synthesis of this compound is a promising avenue for sustainable production. nih.gov
Expanding the Scope of Chemical Transformations
The chemical reactivity of this compound is largely dictated by the amino group and the biphenyl (B1667301) scaffold. rsc.org Future research will aim to expand the repertoire of chemical transformations this compound can undergo, thereby increasing its utility as a versatile building block in organic synthesis.
The primary amine functionality is a key handle for derivatization. iu.edusigmaaldrich.com Common reactions include acylation, alkylation, and silylation to modify the compound's properties for specific applications. iu.eduresearchgate.net
Potential areas for exploration include:
Novel Derivatization Reagents: The development and application of new derivatizing agents could enable the introduction of a wider range of functional groups onto the amine nitrogen. sigmaaldrich.comnih.gov This would allow for the fine-tuning of the molecule's electronic and steric properties.
Directed C-H Functionalization: Research into methods for the selective functionalization of the C-H bonds on the biphenyl rings would open up new avenues for creating complex derivatives. This could involve the use of directing groups to control the site of reaction.
Asymmetric Transformations: For applications where chirality is important, developing enantioselective transformations of this compound or its derivatives will be a significant focus.
Polymerization: Investigating the potential of this compound as a monomer in the synthesis of novel polymers could lead to materials with unique optical or electronic properties.
Rational Design of Derivatives for Specific Research Applications
The rational design of derivatives of this compound for targeted applications is a key area for future research. This involves understanding the structure-activity relationships (SAR) to create new molecules with enhanced or specific properties. mdpi.comnih.gov
By systematically modifying the structure of the parent compound and evaluating the effects of these changes on its biological or material properties, researchers can develop new compounds for a variety of uses. nih.govresearchgate.net
Table 1: Potential Research Applications and Corresponding Design Strategies
| Research Application | Design Strategy |
| Medicinal Chemistry | Introduction of pharmacophoric groups to enhance binding to biological targets. nih.gov Modification of lipophilicity and other physicochemical properties to improve pharmacokinetic profiles. |
| Materials Science | Incorporation of moieties that promote liquid crystalline behavior. Introduction of chromophores or fluorophores for optical applications. |
| Asymmetric Catalysis | Synthesis of chiral derivatives to be used as ligands for metal catalysts. |
Advanced Characterization Techniques and Methodological Innovations
A thorough understanding of the structure, properties, and behavior of this compound and its derivatives relies on the application of advanced analytical techniques. sapub.org Future research will benefit from the continued development and application of sophisticated characterization methods.
Spectroscopic techniques such as UV/Vis, IR, and NMR spectroscopy are fundamental for structural elucidation. saylor.orgsohag-univ.edu.eg Mass spectrometry is crucial for determining molecular weight and fragmentation patterns. sapub.org
Future directions in characterization may include:
Advanced Spectroscopic Methods: The use of two-dimensional NMR techniques and other advanced spectroscopic methods will provide more detailed structural information. uomus.edu.iq
X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives will provide definitive information about their three-dimensional structure and intermolecular interactions. nih.gov
Raman Spectroscopy: This technique can provide complementary vibrational information to IR spectroscopy and can be particularly useful for studying samples in aqueous media. libretexts.org
Hyphenated Techniques: The coupling of separation techniques like HPLC with spectroscopic detectors (e.g., HPLC-MS, HPLC-NMR) will be invaluable for the analysis of complex reaction mixtures and the identification of impurities. sigmaaldrich.com
Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting the properties and reactivity of molecules. Future research on this compound will increasingly rely on this integrated approach.
Computational modeling can provide insights into molecular structure, electronic properties, and reaction mechanisms that can guide experimental work. mdpi.com
Table 2: Integration of Experimental and Computational Methods
| Area of Investigation | Experimental Technique | Computational Method |
| Reaction Mechanism | Kinetic studies, isolation of intermediates | Density Functional Theory (DFT) calculations to model transition states and reaction pathways. |
| Spectroscopic Analysis | NMR, IR, UV-Vis spectroscopy | Time-dependent DFT (TD-DFT) to predict electronic and vibrational spectra. |
| Structure-Property Relationships | Synthesis and testing of derivatives | Molecular docking to predict binding affinities to biological targets. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling. |
By combining the strengths of both experimental and computational methods, researchers can accelerate the discovery and development of new applications for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-[1,1'-biphenyl]-3-amine, and how are reaction yields optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aniline precursor. For example, 3-bromo-2-methylaniline can be coupled with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like toluene/water .
- Yield Optimization : Reaction parameters such as catalyst loading (1–5 mol%), temperature (80–110°C), and stoichiometric ratios (1:1.2 aryl halide:boronic acid) are critical. Lower yields due to side reactions (e.g., homocoupling) may be mitigated by degassing solvents to exclude oxygen .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). W-coupling patterns in ¹H NMR distinguish ortho/meta/para substituents on biphenyl systems .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₃N; theoretical 183.1048 g/mol) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic reactions?
- Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the amine group (HOMO-rich) may participate in coordination with metal catalysts .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics to optimize solvent choice .
Q. What strategies resolve contradictions in spectroscopic data for biphenylamine derivatives?
- Case Study : Conflicting NMR signals may arise from rotational isomerism in biphenyl systems. Variable-temperature NMR (VT-NMR) can resolve this by observing coalescence temperatures for dynamic processes .
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals are obtainable) to unambiguously assign structures .
Q. How does the methyl substituent influence the electronic and steric properties of this compound compared to non-substituted analogs?
- Electronic Effects : The methyl group is electron-donating (+I effect), increasing electron density on the adjacent phenyl ring. This enhances nucleophilicity at the amine group, facilitating reactions like acylation or sulfonation .
- Steric Effects : Methyl substitution at the 2-position introduces steric hindrance, potentially reducing yields in coupling reactions unless bulky ligands (e.g., XPhos) are used to stabilize intermediates .
Q. What are the stability profiles of this compound under varying storage conditions?
- Degradation Pathways : Exposure to light or oxygen may lead to oxidation of the amine group, forming nitroso derivatives. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation using HPLC .
- Optimal Storage : Store in amber vials under N₂ at –20°C. Add antioxidants (e.g., BHT) at 0.1% w/w to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
